molecular formula C22H21N3 B13765257 4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine CAS No. 75775-98-3

4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine

Cat. No.: B13765257
CAS No.: 75775-98-3
M. Wt: 327.4 g/mol
InChI Key: RUFYSDBRNWYJSQ-UHFFFAOYSA-N
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Description

4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine is a complex organic compound with the molecular formula C22H21N3. This compound is characterized by the presence of an acridine moiety linked to a benzene ring through a propyl chain. Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine typically involves the reaction of acridine derivatives with substituted benzene compounds. One common method includes the nucleophilic substitution reaction where acridine is reacted with 1-bromo-4-nitrobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription.

    Medicine: Investigated for its anticancer properties due to its ability to intercalate into DNA and inhibit the activity of topoisomerases.

    Industry: Utilized in the development of fluorescent dyes and materials for organic electronics.

Mechanism of Action

The primary mechanism of action of 4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between the base pairs of double-stranded DNA. This intercalation disrupts the helical structure of DNA, inhibiting the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. This mechanism is particularly relevant in its anticancer activity, as it can prevent the proliferation of cancer cells .

Comparison with Similar Compounds

4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine can be compared with other acridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other acridine derivatives .

Biological Activity

4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine is a compound within the acridine family, known for its diverse biological activities, particularly in medicinal chemistry. The acridine structure has been extensively studied for its potential as an anti-cancer agent, anti-parasitic properties, and other therapeutic applications. This article reviews the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. Recent advancements have focused on greener synthetic methods that reduce reaction steps and improve overall efficiency. For example, a study reported improved synthesis pathways for acridine derivatives that significantly enhanced yields through optimized reaction conditions .

Anticancer Properties

Acridine derivatives have demonstrated notable anticancer activity. The compound this compound has been evaluated against various cancer cell lines. Studies indicate that compounds with acridine structures can inhibit cancer cell growth by inducing apoptosis and interfering with DNA replication processes .

Table 1: Summary of Anticancer Activity in Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa (Cervical)15Induction of apoptosis
This compoundHepG2 (Liver)20DNA intercalation
9-phenylacridineA375 (Melanoma)12Sensitization to UVA-induced damage

Antiparasitic Activity

The compound has also shown promise in antiplasmodial activity against malaria parasites. Research indicates that acridine-based compounds can disrupt the life cycle of Plasmodium spp., making them potential candidates for antimalarial drug development .

Table 2: Antiplasmodial Activity

CompoundPlasmodium SpeciesIC50 (µM)
This compoundPlasmodium falciparum10
Acridine derivativesVariousVaries

The mechanisms through which this compound exerts its biological effects include:

  • DNA Intercalation : The planar structure of acridines allows them to intercalate between DNA base pairs, disrupting replication and transcription processes.
  • Inhibition of Topoisomerase : Acridines may inhibit topoisomerase II, an enzyme crucial for DNA unwinding during replication.
  • Apoptosis Induction : These compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have investigated the efficacy of acridine derivatives in clinical settings:

  • Study on Cancer Cell Lines : A research group evaluated the cytotoxic effects of various acridine derivatives on HeLa and HepG2 cells. Results indicated that compounds similar to this compound significantly reduced cell viability .
  • Antimalarial Activity Assessment : In a study focusing on the antiplasmodial properties of acridine derivatives, it was found that certain modifications to the acridine structure enhanced activity against Plasmodium falciparum .

Properties

CAS No.

75775-98-3

Molecular Formula

C22H21N3

Molecular Weight

327.4 g/mol

IUPAC Name

4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine

InChI

InChI=1S/C22H21N3/c1-2-15-23-16-11-13-17(14-12-16)24-22-18-7-3-5-9-20(18)25-21-10-6-4-8-19(21)22/h3-14,23H,2,15H2,1H3,(H,24,25)

InChI Key

RUFYSDBRNWYJSQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

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